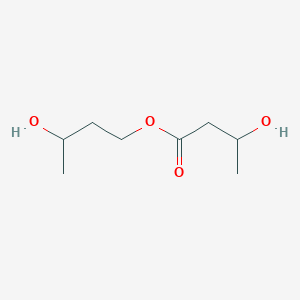
3-Hydroxybutyl-3-hydroxybutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone esters are a form of exogenous ketones that can be ingested orally. They are designed to mimic the effects of ketosis, a metabolic state where the body burns fat for fuel instead of carbohydrates . Ketone esters are formed by binding an alcohol molecule to a ketone body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ketone esters can be synthesized through various methods, including transesterification and Claisen condensation. For example, the transesterification of β-keto esters involves the reaction of ethyl acetoacetate with alcohols in the presence of catalysts like pure silica or SAFI . Another method involves the condensation of esters with formyl esters followed by enol tosylation and Suzuki-Miyaura cross-coupling .
Industrial Production Methods: Industrial production of ketone esters often involves large-scale transesterification processes. These methods are optimized for high yield and minimal environmental impact. The use of catalysts and controlled reaction conditions ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Ketone esters undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols or aldehydes depending on the reducing agent.
Substitution: Formation of different esters through transesterification
Common Reagents and Conditions:
Oxidation: Peroxyacids or peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols and acid catalysts for esterification.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Different esters
Aplicaciones Científicas De Investigación
Ketone esters have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex molecules like paclitaxel and prunustatin A.
Biology: Studied for their role in metabolic pathways and energy production.
Medicine: Investigated for their potential in treating neurological disorders and metabolic diseases.
Industry: Used in the production of biodiesel through transesterification of vegetable oils.
Mecanismo De Acción
Ketone esters exert their effects by increasing the levels of ketone bodies in the bloodstream. This mimics the metabolic state of ketosis, where the body uses ketones as an alternative energy source. The primary molecular target is the enzyme β-hydroxybutyrate dehydrogenase, which converts ketone bodies into usable energy .
Comparación Con Compuestos Similares
Ketone Salts: Formed by binding a ketone body to a mineral salt.
Aldehydes: Contain a carbonyl group bonded to at least one hydrogen atom.
Carboxylic Acids: Contain a carbonyl group with a second oxygen atom bonded by a single bond
Uniqueness: Ketone esters are unique in their ability to rapidly increase blood ketone levels without the need for dietary restrictions. This makes them a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H16O4 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-hydroxybutyl 3-hydroxybutanoate |
InChI |
InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3 |
Clave InChI |
AOWPVIWVMWUSBD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)
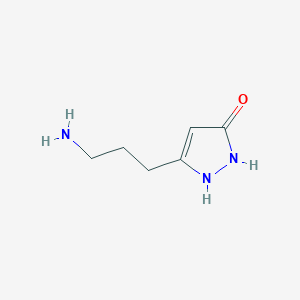
![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)

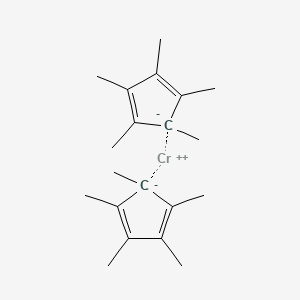
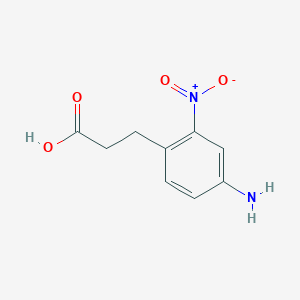
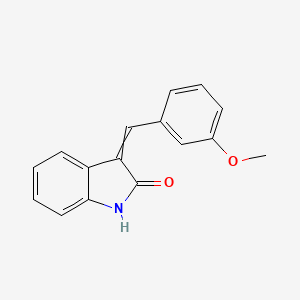
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)

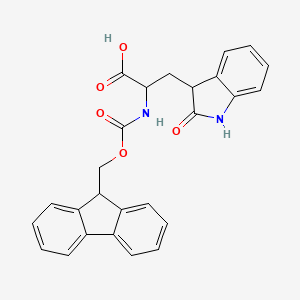
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)

![N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B12510855.png)
![(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12510861.png)
